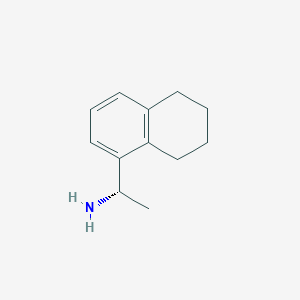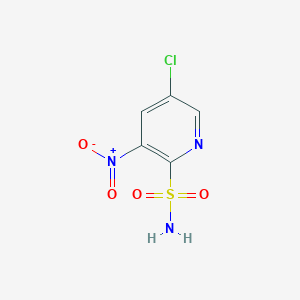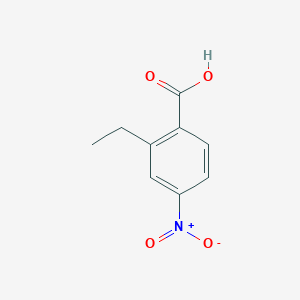
3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine is a heterocyclic compound that features both a furan ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The azetidine ring can be reduced to form azetidines with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the azetidine ring can yield various substituted azetidines.
Scientific Research Applications
3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The furan ring may interact with nucleophilic sites, while the azetidine ring may interact with electrophilic sites, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aziridines: These compounds also contain a three-membered nitrogen-containing ring and are used in similar applications.
Uniqueness
3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine is unique due to the presence of both a furan ring and an azetidine ring in its structure. This combination of rings imparts unique chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]azetidine |
InChI |
InChI=1S/C12H17NO/c1-8-4-11(8)12-3-2-10(14-12)5-9-6-13-7-9/h2-3,8-9,11,13H,4-7H2,1H3 |
InChI Key |
OMKHPQDCWOYVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CC3CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(Tert-butoxy)carbonyl]amino}heptanoicacid](/img/structure/B13534247.png)


![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)








![(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13534325.png)
